molecular formula C9H7NO3 B3319143 m-Cyanophenylglyoxal hydrate CAS No. 1071555-51-5

m-Cyanophenylglyoxal hydrate

Cat. No. B3319143
CAS RN: 1071555-51-5
M. Wt: 177.16 g/mol
InChI Key: VGVFEHYESYFIPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

A three-component condensation of cyclic enamino ketones, phenylglyoxal hydrate, and ethyl cyanoacetate in EtOH gave a number of 4,5,6,7-tetrahydroindole functional derivatives . The corresponding intermediates, 2,3,4,5,6,7-hexahydroindoles, are formed under mild conditions .


Molecular Structure Analysis

The molecular formula of m-Cyanophenylglyoxal hydrate is C9H7NO3 . The InChI string is InChI=1S/C9H5NO2.H2O/c10-5-7-2-1-3-8(4-7)9(12)6-11;/h1-4,6H;1H2. The molecular weight is 177.16 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 177.16 g/mol , a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 . The topological polar surface area is 58.9 Ų .

properties

IUPAC Name

3-oxaldehydoylbenzonitrile;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO2.H2O/c10-5-7-2-1-3-8(4-7)9(12)6-11;/h1-4,6H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVFEHYESYFIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)C=O)C#N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704413
Record name 3-(Oxoacetyl)benzonitrile--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1071555-51-5
Record name 3-(Oxoacetyl)benzonitrile--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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